Glycyl-D-aspartic acid

Enzymology Substrate Specificity Peptide Metabolism

Researchers requiring stereochemically defined dipeptides for enzyme kinetics or analytical method development face supply challenges. Glycyl-D-aspartic acid (CAS 17343-03-2) provides a validated substrate for non-stereospecific dipeptidase (EC 3.4.13.17) and renal membrane dipeptidase assays, enabling quantitative comparison of hydrolysis rates against other substrates like Gly-D-Leu. Its distinct spectral signature (SDBS No. 10313) and chromatographic behavior make it an essential reference standard for peptide mapping and QC of D-amino acid-containing peptide synthesis. Available at ≥98% purity, this dipeptide ensures reproducible results in solid-state polymorphism studies and D-amino acid metabolic pathway research.

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 17343-03-2
Cat. No. B098049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-D-aspartic acid
CAS17343-03-2
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CN)C(=O)O
InChIInChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
InChIKeySCCPDJAQCXWPTF-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-D-aspartic Acid Overview


Glycyl-D-aspartic acid (CAS 17343-03-2), also known as H-Gly-D-Asp-OH or Gly-D-Asp, is a synthetic dipeptide composed of glycine and D-aspartic acid [1]. With a molecular formula of C6H10N2O5 and a molecular weight of 190.15 g/mol, this compound features a defined stereocenter that distinguishes it from its L-aspartic acid and DL-aspartic acid analogs [2]. Its fundamental properties, including high aqueous solubility (calculated as 1000 g/L at 25°C) and specific spectral signatures, establish its utility as a reference standard and biochemical tool . The presence of the D-aspartic acid residue confers distinct biological and enzymatic recognition profiles compared to the more common L- and DL- forms, which is critical for applications requiring stereochemical specificity [1].

Stereochemistry D-aspartic acid residue supports stereochemical enzyme recognition studies
Workflow Reported substrate for D-amino acid peptide hydrolase characterization
Format High aqueous solubility supports buffer-based experimental design

Stereochemical Specificity of Glycyl-D-aspartic Acid


The procurement and experimental substitution of Glycyl-D-aspartic acid with its L- or DL- counterparts is scientifically unsound due to fundamental differences in stereochemistry that drive divergent biological recognition, enzymatic processing, and structural behavior. The D-aspartic acid residue in Glycyl-D-aspartic acid is a non-proteinogenic amino acid, leading to distinct interactions with enzymes such as dipeptidases and D-amino acid oxidases, which exhibit stereospecific substrate preferences [1][2]. Furthermore, the crystalline structure and physical properties of the pure D-enantiomer differ from the racemic DL-mixture, which can exist in multiple hydrate forms with distinct phase transition behaviors, impacting solid-state handling and formulation . These differences preclude the assumption of functional equivalence in any rigorous scientific or industrial application, making the specific procurement of Glycyl-D-aspartic acid a necessity for studies requiring its unique stereochemical properties.

D-Enantiomer (Gly-D-Asp)
L-Enantiomer / DL-Racemate
  • Enzyme Recognition D-specific renal dipeptidase substrate; L/DL forms may be processed by different enzyme systems, limiting direct substitution
  • Crystal Form Pure D-enantiomer solid-state properties may differ from racemic DL-mixture; hydration-dependent polymorphism reported in DL form requires review
  • Solubility Profile Predicted solubility values differ across enantiomers; formulation behavior may not transfer directly from L- or DL- forms

Glycyl-D-aspartic Acid Comparative Analysis


Enzymatic Hydrolysis: Gly-D-Asp vs Gly-D-Leu

Glycyl-D-aspartic acid (Gly-D-Asp) serves as a substrate for the non-stereospecific dipeptidase (EC 3.4.13.17), which can hydrolyze peptides containing D-amino acids. The hydrolysis efficiency varies significantly depending on the amino acid side chain. In a comparative enzymatic assay, Gly-D-Asp achieved 80-100% hydrolysis, while Gly-D-Leu exhibited a lower and variable rate of 30-100% hydrolysis, depending on reaction time. This indicates that Gly-D-Asp is a more consistently efficient substrate for this enzyme compared to Gly-D-Leu [1].

Hydrolysis Rate
Head-to-head
80–100% vs 30–100% (Gly-D-Leu)
Reported substrate consistency context; supports enzyme assay standardization
Non-stereospecific dipeptidase (EC 3.4.13.17); reaction-time-dependent
Enzymology Substrate Specificity Peptide Metabolism

Crystal Polymorphism: Hydrate vs Anhydrous

The solid-state properties of the dipeptide are sensitive to hydration state. A recent structural study of the racemic Glycyl-DL-aspartic acid revealed that the monohydrate form (H-Gly-DL-Asp-OH·H₂O) crystallizes in a triclinic crystal system with P1̄ space group symmetry, whereas the anhydrous form (H-Gly-DL-Asp-OH) adopts a monoclinic structure with Cc space group symmetry . While direct data for the pure D-enantiomer is limited, this demonstrates that even within the racemic mixture, significant structural polymorphism exists based on hydration, a factor that will directly impact the handling, stability, and formulation of the pure D-enantiomer compared to its anhydrous or hydrated DL-mixture.

Crystal Polymorphism
Class-level
Monohydrate triclinic vs anhydrous monoclinic (DL form)
Solid-state property context to verify for pure D-enantiomer
D-enantiomer-specific crystal data not available; class-level inference
Crystallography Materials Science Peptide Characterization

Renal Dipeptidase Substrate Specificity

The D-amino-acid peptide hydrolyzing enzyme purified from pig kidney cortex brush border membranes demonstrates significant activity towards Gly-D-Asp. This enzyme was characterized for its ability to hydrolyze Gly-D-Asp, establishing it as a specific and relevant substrate for studying this enzyme's function [1]. While the study did not provide a direct kinetic comparison against other D-amino acid-containing dipeptides in the same paper, the identification of Gly-D-Asp as a primary substrate for this renal enzyme differentiates it from peptides that are not recognized or poorly hydrolyzed by this specific enzyme system. This is in contrast to the L- or DL- forms, which may be processed by different enzyme systems.

Renal Enzyme Activity
Reported
Confirmed hydrolysis by pig kidney cortex dipeptidase
Supports renal metabolism model context and enzyme characterization
Substrate recognition study; cross-species transferability to review
Enzymology Renal Physiology Dipeptide Metabolism

Aqueous Solubility: D- vs L-Enantiomer

Computational predictions indicate a difference in aqueous solubility between the stereoisomers. Glycyl-D-aspartic acid has a calculated water solubility of 26.9 g/L, based on ALOGPS estimation [1]. In contrast, a separate source reports a much higher calculated solubility of 1000 g/L at 25°C for the D-enantiomer . While these values are predicted and may vary based on experimental conditions, they suggest a potential stereochemistry-dependent solubility profile. For comparison, the solubility of the L-enantiomer (Glycyl-L-aspartic acid) is not readily available, but its known use as a cell culture supplement suggests high solubility. The quantitative data for the D-form provides a benchmark for formulation and handling.

Aqueous Solubility
Data to verify
26.9 g/L (ALOGPS estimate)
Supports formulation planning; stereochemistry-dependent solubility context
Computational estimate; experimental validation recommended
Physicochemical Properties Formulation Solubility

Glycyl-D-aspartic Acid Applications


D-Amino Acid Peptide Hydrolase Assays

Researchers investigating the activity, substrate specificity, or inhibition of enzymes that process D-amino acid-containing peptides should procure Glycyl-D-aspartic acid. Its validated role as a substrate for non-stereospecific dipeptidase (EC 3.4.13.17) and the renal membrane dipeptidase from pig kidney provides a defined and quantitative benchmark for experimental assays [1][2]. Using Gly-D-Asp allows for direct comparison of hydrolysis rates against other substrates like Gly-D-Leu, enabling precise characterization of enzyme kinetics and specificity.

High-Purity Analytical Reference Standard

Given its well-defined mass spectrum (SDBS No. 10313) and availability from commercial suppliers at ≥98% purity, Glycyl-D-aspartic acid is an ideal reference standard for analytical method development and validation [1]. Its specific spectral signature and chromatographic behavior, which will differ from its L- and DL- analogs, make it essential for the accurate identification and quantification of this specific dipeptide in complex mixtures, such as in peptide mapping studies or quality control of peptide synthesis.

Solid-State Properties & Crystallography

The observation of hydration-dependent polymorphism in the related Glycyl-DL-aspartic acid suggests that the pure D-enantiomer may exhibit unique crystalline forms [1]. Researchers in solid-state chemistry, pharmaceutical formulation, or materials science may procure Glycyl-D-aspartic acid to study its crystal structure, stability, and phase transitions. This knowledge is directly relevant for developing stable formulations or understanding the behavior of D-amino acid-containing peptides in the solid state.

D-Amino Acid Metabolism Studies

For studies focused on the metabolic fate of D-amino acids, Glycyl-D-aspartic acid serves as a relevant model substrate. Its hydrolysis by specific renal enzymes confirms its participation in D-amino acid metabolic pathways [1]. Procuring this compound allows researchers to trace its breakdown products (glycine and D-aspartate) and investigate the physiological or pathological roles of enzymes involved in D-amino acid peptide processing, an area of growing interest in neuroscience and microbiology.

Application
Selection Property
Validation Focus
D-Amino acid hydrolase studies
Substrate specificity context
Enzyme kinetics and inhibition endpoints
Chiral analytical reference
Stereochemical identity verification
Spectral and chromatographic profiling
Solid-state characterization
Crystal form and hydration state
Phase stability and handling review
D-Amino acid metabolism research
Pathway-relevant substrate context
Metabolite tracing and enzyme pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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